NK7-902

NLRP3 Inflammasome IL-1β Inhibition Targeted Protein Degradation

Investigating NEK7-dependent NLRP3 inflammasome pathways? Standard CRBN degraders lack murine activity, limiting preclinical translation. NK7-902 solves this: - **Potent & selective**: DC50 = 0.2 nM, Dmax >95% in primary human monocytes, no NEK6 degradation - **Cross-species active**: Functional NEK7 degradation & IL-1β inhibition validated in murine CAPS models - **Research tool**: Differentiates NEK7-dependent vs -independent NLRP3 activation; compare with direct NLRP3 inhibitors like NP3-253 Ideal for chemical probe studies in inflammation, mitotic signaling, and preclinical efficacy models.

Molecular Formula C22H26N4O4
Molecular Weight 410.5 g/mol
Cat. No. B15606143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNK7-902
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N4O4/c1-2-23-16-7-4-12-5-8-17(16)25(12)13-3-6-14-15(11-13)22(30)26(21(14)29)18-9-10-19(27)24-20(18)28/h3,6,11-12,16-18,23H,2,4-5,7-10H2,1H3,(H,24,27,28)/t12-,16+,17-,18?/m0/s1
InChIKeyQAKJEKTXKXAPBP-MGCURZBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NK7-902: A Selective CRBN-Based NEK7 Molecular Glue Degrader for NLRP3 Inflammasome Research


NK7-902 is a synthetic organic cereblon (CRBN)-based molecular glue degrader that targets NIMA-related kinase 7 (NEK7) [1]. It is characterized as a potent and selective chemical probe that induces profound NEK7 degradation in human primary monocytes (DC50 = 0.2 nM, Dmax > 95%), peripheral blood mononuclear cells (PBMCs), and whole blood, and uniquely retains activity in murine systems, unlike most other CRBN glue degraders [1][2]. The compound functions to inhibit NLRP3 inflammasome activation, although its degrader mechanism reveals a context-dependent and partial blockade of downstream IL-1β release that differentiates it from direct NLRP3 small-molecule inhibitors [1].

Why Generic NEK7 or NLRP3 Inhibitors Cannot Substitute for NK7-902 in Research Procurement


Selecting a research tool for the NLRP3/NEK7 pathway requires a precise understanding of the target's role, which cannot be met by generic substitution. A direct NLRP3 inhibitor like NP3-253 achieves full, predictable blockade of IL-1β release across all conditions, whereas NK7-902, by degrading NEK7, reveals a context-dependent and often partial inhibition of the inflammasome [1]. Furthermore, standard CRBN glue degraders typically lack activity in mouse models, severely limiting their use in common preclinical species [2]. NK7-902 is uniquely reported to functionally degrade NEK7 and inhibit IL-1β release in a murine CAPS model, making it irreplaceable for studies requiring cross-species validation of NEK7-dependent mechanisms [1][2].

Quantitative Evidence Guide for NK7-902 Differentiation in NLRP3 Inflammasome and NEK7 Research


Head-to-Head Functional Comparison of NK7-902 vs. Direct NLRP3 Inhibitor NP3-253 on IL-1β Release

In a direct functional assay using human primary monocytes, NK7-902-mediated NEK7 degradation resulted in a partial and variable blockade of NLRP3-dependent IL-1β secretion, which was distinctly different from the complete inhibition achieved by the direct NLRP3 small molecule inhibitor NP3-253. Under ATP activation, NK7-902 achieved an average maximum inhibition of 79%, compared to 100% inhibition with NP3-253. Under niclosamide activation, the maximum inhibition was 75% for NK7-902 versus full inhibition for the comparator [1]. This pharmacodynamic discrepancy is a critical differentiator for studying NEK7-independent inflammasome activation.

NLRP3 Inflammasome IL-1β Inhibition Targeted Protein Degradation

Cross-Species Reactivity: Murine System Activity Differentiates NK7-902 from Standard CRBN Glue Degraders

Unlike most cereblon-based molecular glue degraders, which are typically inactive in rodent cells, NK7-902 effectively degrades NEK7 and inhibits NLRP3-dependent IL-1β release in murine systems [1]. This property is explicitly highlighted as a key differential feature. While the potency was reduced compared to human cells, NK7-902 demonstrated functional efficacy in a mouse cryopyrin-associated periodic syndrome (CAPS) model, inhibiting IL-1β release to a similar extent as a direct NLRP3 inhibitor in vivo [1]. This contrasts sharply with the established class-level limitation of most CRBN glue degraders.

Molecular Glue Degrader Species Selectivity Preclinical Model Translation

Kinase Degradation Selectivity: NEK7 Degradation Without NEK6 or Common CRBN Neosubstrate Engagement

NK7-902 promotes the degradation of the CRBN neosubstrate IKZF2 but does not induce the degradation of IKZF1 or GSPT1 [1]. Critically for NEK7-targeted research, NK7-902 does not induce the degradation of NEK6, the closest kinase homolog often implicated in compensatory mechanisms [1]. The degradation of NEK7 is highly potent, with a DC50 of 0.2 nM and a Dmax exceeding 95% in human primary monocytes, with 80% degradation achieved within 1 hour [1]. This selective degradation profile is a measurable advantage over less characterized or broader-acting compounds.

Target Selectivity Kinase Degradation PROTAC/Molecular Glue Profiling

In Vivo Pharmacodynamic Dissociation: Long-Lasting Target Engagement vs. Transient Functional Effect in Non-Human Primates

Oral administration of NK7-902 to non-human primates (cynomolgus monkeys) resulted in profound and long-lasting degradation of NEK7. However, this durable target engagement led to only a transient blockade of ex vivo IL-1β production in blood [1]. This pharmacodynamic (PD) dissociation, where target degradation is sustained but functional pathway inhibition is not, is a unique finding not described for direct NLRP3 inhibitors. For comparison, a direct NLRP3 inhibitor's functional effect is expected to correlate directly with its pharmacokinetic (PK) exposure.

In Vivo Pharmacology Pharmacodynamics Non-Human Primate Model

Optimal Research Applications for NK7-902 Based on Differentiated Evidence


Discriminating NEK7-Dependent vs. NEK7-Independent NLRP3 Inflammasome Activation

Researchers studying the fundamental biology of NLRP3 activation can use NK7-902 as a chemical probe to parse NEK7-dependent and -independent pathways. Evidence shows that NK7-902-mediated NEK7 degradation only partially blocks IL-1β release (maximum 79% inhibition for ATP, 75% for niclosamide), in contrast to the full inhibition by a direct NLRP3 inhibitor [1]. By comparing the effects of NK7-902 and NP3-253 side-by-side, scientists can define the contribution of NEK7 to inflammasome assembly under various stimuli and in different donor backgrounds.

Preclinical In Vivo Target Validation in Murine Disease Models

NK7-902 uniquely enables pharmacological interrogation of NEK7's role in standard mouse models of NLRP3-driven disease, such as CAPS. Unlike other CRBN glue degraders, NK7-902 retains functional activity in murine systems, inhibiting IL-1β release in vivo [1]. This overcomes a major translational gap, allowing efficacy and safety studies for NEK7-targeted therapeutic hypotheses to be performed in the most widely used preclinical rodent models.

Investigating the Pharmacodynamic Disconnect of Targeted Protein Degradation in Primates

The dissociation between profound, long-lasting NEK7 degradation and only transient functional NLRP3 pathway inhibition in non-human primates is a key finding for the drug discovery community [1]. NK7-902 serves as a critical tool for studying this PK/PD disconnect, enabling research into compensatory signaling, target resynthesis rates, and the therapeutic limitations of degrader technology in higher species, which is not possible with direct inhibitors.

Selective Chemical Biology Studies of NEK7 Function Without NEK6 Confounding

Investigators studying NEK7's kinase-independent role in mitosis, inflammation, or other cellular processes can use NK7-902 to avoid confounding results from NEK6 perturbation. The compound achieves profound NEK7 degradation (DC50 0.2 nM, Dmax >95% within 1 hour) without inducing NEK6 degradation [1]. This on-target selectivity provides a cleaner loss-of-function phenotype compared to RNAi approaches or less-selective inhibitors, ensuring robust genotype-phenotype correlation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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